molecular formula C16H13FN2O2 B5887242 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione

Cat. No. B5887242
M. Wt: 284.28 g/mol
InChI Key: QDUKZEUXUCGCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, also known as ABT-639, is a small molecule antagonist of the T-type calcium channel. It has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, neuropathic pain, and cancer.

Mechanism of Action

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione acts as an antagonist of the T-type calcium channel, which is involved in the regulation of neuronal excitability and neurotransmitter release. By blocking the T-type calcium channel, this compound reduces the influx of calcium ions into cells, which can lead to a reduction in neuronal excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the reduction of seizure activity, the reduction of pain behavior, and the inhibition of tumor cell growth. Additionally, this compound has been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione is its specificity for the T-type calcium channel, which allows for more targeted effects on neuronal excitability and neurotransmitter release. However, one limitation of this compound is its potential off-target effects, which may limit its therapeutic potential in certain diseases.

Future Directions

There are several future directions for research on 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione, including the development of more potent and selective T-type calcium channel antagonists, the investigation of this compound in combination with other drugs for the treatment of various diseases, and the exploration of the potential role of this compound in other physiological processes beyond neuronal excitability and neurotransmitter release. Additionally, further studies are needed to fully understand the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 2-fluorobenzylamine, which is then reacted with methyl anthranilate to form an intermediate compound. The final step involves the cyclization of the intermediate compound to form this compound.

Scientific Research Applications

1-(2-fluorobenzyl)-3-methyl-2,4(1H,3H)-quinazolinedione has been extensively studied for its potential therapeutic applications in various diseases. In epilepsy, this compound has been shown to reduce seizure activity in animal models. In neuropathic pain, this compound has been shown to reduce pain behavior in animal models. In cancer, this compound has been shown to inhibit the growth of tumor cells in vitro.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-methylquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O2/c1-18-15(20)12-7-3-5-9-14(12)19(16(18)21)10-11-6-2-4-8-13(11)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUKZEUXUCGCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.